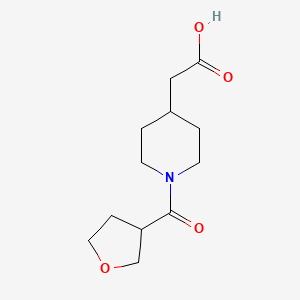

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid

Beschreibung

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid is a piperidine-based carboxylic acid derivative characterized by a tetrahydrofuran-3-carbonyl substituent on the piperidine nitrogen.

Eigenschaften

IUPAC Name |

2-[1-(oxolane-3-carbonyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h9-10H,1-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRAPGYXLQIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

It’s also possible that this compound is used as a building block in the synthesis of more complex molecules, rather than having a direct biological activity itself. For instance, piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Biologische Aktivität

2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a tetrahydrofuran moiety and an acetic acid side chain. Its molecular formula is , and it has a molecular weight of approximately 239.30 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, such as the FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to established drugs like bleomycin . This suggests that this compound may have similar potential.

2. Modulation of Neurotransmitter Receptors

Piperidine derivatives are known to modulate various neurotransmitter receptors, including GABA_A receptors. Research indicates that modifications on the piperidine structure can enhance the efficiency of these compounds in activating GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The structural similarity of this compound to these derivatives suggests it may also possess similar modulatory effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Interaction : The compound's ability to interact with GABA_A receptors could lead to enhanced chloride ion currents, contributing to its anxiolytic and sedative effects.

- Apoptosis Induction : The anticancer activity may be mediated through pathways that promote programmed cell death in malignant cells.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Study on GABA_A Modulation : In a study involving various piperidine analogs, it was found that certain modifications significantly increased their potency as GABA_A receptor modulators. These findings underscore the importance of structural variations in enhancing biological activity .

- Anticancer Efficacy : Another study highlighted the anticancer properties of a related piperidine derivative, which showed improved cytotoxicity against specific cancer cell lines compared to traditional therapies . This reinforces the potential therapeutic applications for compounds like this compound.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer Activity | Piperidine Derivatives | Induction of apoptosis in cancer cell lines |

| Neurotransmitter Modulation | GABA_A Receptor Modulators | Enhanced chloride ion currents |

| Overall Pharmacological Potential | Various Piperidine Analogues | Significant improvements in therapeutic efficacy |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties of Selected Analogs

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in 9a may enhance electrophilicity, whereas the BOC group in 9c provides steric protection and stability.

- The phenyl group in raises lipophilicity (logP ~3.5 estimated), while the tetrahydrofuran moiety may improve aqueous solubility.

Key Observations :

- Reactivity of Fluorinated Reactants : Higher yields (e.g., 65% for 9b ) correlate with the electrophilicity of 4-fluorobenzonitrile.

- Temperature and Solvent Effects : Prolonged heating (48 hours at 130°C in DMSO) for 9c suggests challenging reaction kinetics, possibly due to steric hindrance from the BOC group.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:

- The tetrahydrofuran-3-carbonyl group in the target compound may enhance solubility in polar solvents (e.g., DMSO, water) compared to aromatic analogs like 9a or 9d .

- Fluorinated derivatives (e.g., 3,3-difluoro analog in ) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity.

Vorbereitungsmethoden

Synthesis of Piperidin-4-yl Intermediates

A recent method for preparing substituted piperidin-4-ones from tetrahydropyridinylidene salts (THPS) via selective reduction has been reported. This approach allows access to functionalized piperidine rings which can be further derivatized. While this method focuses on piperidin-4-ones, reduction and functional group manipulation can yield piperidin-4-yl derivatives suitable for further acylation.

Acylation with Tetrahydrofuran-3-carbonyl Group

The introduction of the tetrahydrofuran-3-carbonyl group onto the piperidine nitrogen is typically achieved by amide bond formation between the piperidin-4-yl amine and tetrahydrofuran-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, esters, or activated esters).

Common coupling reagents include:

- Carbonyldiimidazole (CDI)

- Hydroxybenzotriazole (HOBt) with coupling agents like HBTU or EDC

- Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS)

These reagents activate the carboxylic acid to form reactive intermediates that react with the amine to form the amide bond under mild conditions, preserving sensitive functional groups.

Installation of the Acetic Acid Moiety

The acetic acid substituent at the 4-position of the piperidine ring can be introduced by:

- Alkylation of the piperidine nitrogen with a suitable acetic acid derivative.

- Direct substitution reactions on the piperidin-4-yl intermediate.

- Use of phosphonate intermediates followed by Horner–Wadsworth–Emmons (HWE) or related olefination methods followed by hydrolysis to yield the acetic acid side chain.

Representative Synthetic Route (Based on Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of piperidin-4-yl intermediate | Reduction of tetrahydropyridinylidene salts or starting from commercially available piperidin-4-yl derivatives | Functionalized piperidine ring with free amine at N |

| 2 | Activation of tetrahydrofuran-3-carboxylic acid | Conversion to acid chloride or CDI activation | Reactive acylating agent |

| 3 | Amide bond formation | Coupling of activated acid with piperidin-4-yl amine in presence of base (e.g., DIPEA) | Formation of N-(tetrahydrofuran-3-carbonyl)piperidin-4-yl intermediate |

| 4 | Introduction of acetic acid moiety | Alkylation or coupling with acetic acid derivatives or phosphonate intermediates, followed by hydrolysis | Final compound 2-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid |

Notes on Reaction Conditions and Yields

- Coupling reactions are often performed in solvents like dichloromethane (CH2Cl2), dimethylformamide (DMF), or acetonitrile (ACN) at room temperature or slightly elevated temperatures.

- Bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are used to neutralize acids formed during coupling.

- Purification is typically done by column chromatography or recrystallization.

- Overall yields vary depending on the purity of starting materials and reaction optimization but can range from moderate (20-40%) to good (60-80%) for each step.

Detailed Research Findings and Data

While direct literature specifically detailing the preparation of this compound is limited, analogous compounds and related scaffolds have been synthesized using the above strategies with the following observations:

| Parameter | Observation |

|---|---|

| Selectivity | Amide bond formation at piperidine nitrogen is highly selective under mild coupling conditions |

| Stability | The tetrahydrofuran ring is stable under typical coupling conditions but sensitive to strong acids or bases |

| Stereochemistry | If chiral centers are present, stereochemical integrity is maintained by avoiding harsh conditions |

| Purification | High-performance liquid chromatography (HPLC) and NMR confirm purity and structure |

Summary Table of Preparation Methods

Q & A

Q. What are the key synthetic routes for 2-(1-(Tetrahydrofuran-3-carbonyl)piperidin-4-yl)acetic acid?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed couplings and acid-mediated deprotection. For example, a two-step process includes:

- Step 1 : Palladium diacetate and tert-butyl XPhos as catalysts under inert atmosphere (40–100°C, 5.5 hours) for coupling reactions.

- Step 2 : Hydrochloric acid-mediated deprotection (93–96°C, 17 hours) to yield the final product . Additional steps may involve LDA (lithium diisopropylamide) for lithiation and potassium carbonate for neutralization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm piperidine and tetrahydrofuran ring conformations.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- HPLC (with UV detection) for purity assessment, especially when intermediates involve fluorenylmethoxycarbonyl (Fmoc) protecting groups .

Q. What safety protocols are critical during experimental handling?

- Consult safety data sheets (SDS) for hazard-specific first aid measures (e.g., inhalation, skin contact) .

- Adhere to institutional chemical hygiene plans, including 100% score on lab safety exams before handling .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics.

- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways.

- Integrate experimental data (e.g., yield, byproducts) into computational workflows to refine predictions .

Q. How should researchers address discrepancies in reaction yields during scale-up?

- Analyze variables such as:

- Catalyst loading (e.g., palladium diacetate vs. tert-butyl XPhos ratios).

- Solvent effects (e.g., tert-butanol vs. acetonitrile polarity).

- Temperature gradients in large-scale reactors.

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

- Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) with analogs varying in:

- Tetrahydrofuran ring substituents.

- Piperidine N-acylation patterns.

Q. How can metabolic stability be evaluated for this compound?

- Use radiolabeled isotopes (e.g., ¹⁴C) to track metabolic pathways in hepatocyte assays.

- Combine LC-MS/MS to identify phase I/II metabolites and quantify half-life in microsomal preparations .

Data Contradiction Resolution

Q. How to reconcile conflicting solubility data across studies?

- Standardize solvent systems (e.g., DMSO concentration, pH buffers) and temperature controls.

- Validate results using orthogonal methods (e.g., nephelometry vs. HPLC solubility curves) .

Q. Why do computational predictions sometimes deviate from experimental bioactivity results?

- Account for implicit solvent effects and protein flexibility in docking simulations.

- Validate computational models with mutagenesis studies to confirm key binding residues .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.